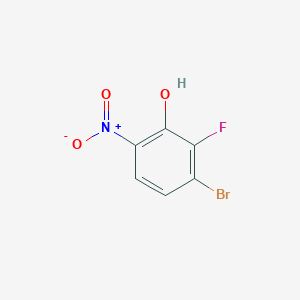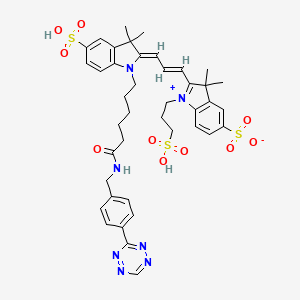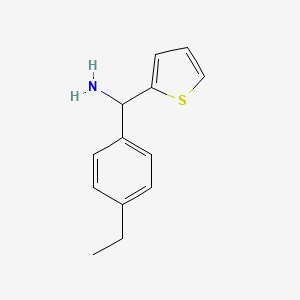
3-Fluoro-5-iodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodotyrosine is a halogenated derivative of the amino acid tyrosine. This compound is characterized by the substitution of hydrogen atoms on the aromatic ring of tyrosine with fluorine and iodine atoms at the 3 and 5 positions, respectively. The presence of these halogens imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Fluoro-5-iodotyrosine typically involves multi-step organic reactions. One common method is the iodination of a fluorinated tyrosine derivative. For example, Fmoc-Tyr(tBu)-OH can be iodinated under silver-mediated conditions to yield the desired product . Another approach involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds in the presence of palladium catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Fluoro-5-iodotyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, reverting the compound to a simpler tyrosine derivative.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as palladium catalysts, silver salts, and various oxidizing or reducing agents are commonly used in these reactions. Conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products: The major products formed depend on the type of reaction.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodotyrosine involves its interaction with specific molecular targets and pathways. One known target is the enzyme superoxide dismutase, which plays a role in mitigating oxidative stress within cells . The compound’s halogen atoms influence its binding affinity and reactivity, affecting the enzyme’s activity and stability. Additionally, the presence of fluorine and iodine can alter the compound’s electronic properties, impacting its interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
3-Fluoro-5-iodotyrosine can be compared with other halogenated tyrosine derivatives, such as:
3-Fluorotyrosine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Difluorotyrosine: Contains two fluorine atoms, which can lead to different electronic and steric effects compared to the iodine-containing derivative.
3-Iodotyrosine: Lacks the fluorine atom, affecting its overall reactivity and biological activity.
The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which imparts distinct chemical and biological properties not observed in its mono-halogenated counterparts.
Propriétés
Numéro CAS |
369-97-1 |
|---|---|
Formule moléculaire |
C9H9FINO3 |
Poids moléculaire |
325.08 g/mol |
Nom IUPAC |
2-amino-3-(3-fluoro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |
Clé InChI |
SBSBDTRZKUAPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)O)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)




![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)

![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
